molecular formula C18H26O3 B1216657 Octinoxate CAS No. 5466-77-3

Octinoxate

Cat. No. B1216657
CAS RN: 5466-77-3
M. Wt: 290.4 g/mol
InChI Key: YBGZDTIWKVFICR-UHFFFAOYSA-N
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Description

Octinoxate, also known as octyl-methoxycinnamate, is a substance that shields the skin from harmful UVB rays . It is an ingredient in some cosmetic products, such as sunscreen . Octinoxate is a type of chemical known as a cinnamate ester . It works by absorbing UVB rays from the sun .


Synthesis Analysis

Octinoxate was first synthesized in the 1950s . It is formed by combining methoxycinnamic acid and 2-ethylhexanol . These compounds are not harmful on their own, but when mixed together, they form a clear liquid that does not dissolve in water .


Molecular Structure Analysis

The molecular formula of Octinoxate is C18H26O3 . It is a cinnamate ester and is a colorless to pale yellow viscous liquid .


Chemical Reactions Analysis

Octinoxate works by absorbing UVB rays and transforming them into less damaging energy . This is accomplished by absorbing UVB light, which is subsequently released as heat .


Physical And Chemical Properties Analysis

Octinoxate is a colorless to pale yellow viscous liquid . It is a cinnamate ester and is a common ingredient in sunscreen and other skin care products to minimize DNA photodamage .

Scientific Research Applications

Sunscreen Products

  • Application : Octinoxate is used in sunscreens and other cosmetics to absorb, reflect, or scatter UV rays; it is an active ingredient in many sunscreen lotions .
  • Results : Sunscreens with Octinoxate have been effective in protecting the skin from UVB radiation .

UV Protection and Antioxidant Activity

  • Application : Researchers are studying sinapic acid esters as potential substitutes for Octinoxate, combining UV protection and antioxidant activity .
  • Method : Sinapic acid esters, which are derived from naturally occurring sinapic acid, are synthesized using a Knoevenagel–Doebner condensation .
  • Results : The results showed promising UVB protection and antioxidant efficacy. A Structure–Activity Relationship (SAR) study on the sinapic acid esters highlighted the need for a free phenol to observe antioxidant activity, but also to obtain a higher intensity of protection .

Lip Balms

  • Application : Octinoxate is used in lip balms for its UVB protective properties .
  • Results : Lip balms with Octinoxate have been effective in protecting the lips from UVB radiation .

Hair Color Products and Shampoos

  • Application : Octinoxate is found in hair color products and shampoos .
  • Method : It is used as a UV filter to protect these products from degrading when exposed to the sun .
  • Results : The use of Octinoxate in these products helps maintain their quality and effectiveness .

Makeup Products

  • Application : Octinoxate is used in makeup products for its UVB protective properties .
  • Results : Makeup products with Octinoxate have been effective in protecting the skin from UVB radiation .

Perfumes and Aftershaves

  • Application : Octinoxate is used in perfumes and aftershaves .
  • Method : It is used as a UV filter to protect these products from degrading when exposed to the sun .
  • Results : The use of Octinoxate in these products helps maintain their fragrance quality .

Nail Polish

  • Application : Octinoxate is used in nail polish for its UVB protective properties .
  • Results : Nail polish with Octinoxate has been effective in protecting the nails from UVB radiation .

Hand or Face Moisturizers

  • Application : Octinoxate is used in hand or face moisturizers for its UVB protective properties .
  • Results : Moisturizers with Octinoxate have been effective in protecting the skin from UVB radiation .

Hair Sprays

  • Application : Octinoxate is found in hair sprays .
  • Method : It is used as a UV filter to protect these products from degrading when exposed to the sun .
  • Results : The use of Octinoxate in these products helps maintain their quality and effectiveness .

properties

IUPAC Name

2-ethylhexyl (E)-3-(4-methoxyphenyl)prop-2-enoate
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InChI

InChI=1S/C18H26O3/c1-4-6-7-15(5-2)14-21-18(19)13-10-16-8-11-17(20-3)12-9-16/h8-13,15H,4-7,14H2,1-3H3/b13-10+
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InChI Key

YBGZDTIWKVFICR-JLHYYAGUSA-N
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Canonical SMILES

CCCCC(CC)COC(=O)C=CC1=CC=C(C=C1)OC
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Isomeric SMILES

CCCCC(CC)COC(=O)/C=C/C1=CC=C(C=C1)OC
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Molecular Formula

C18H26O3
Record name 2-ETHYLHEXYL P-METHOXYCINNAMATE
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DSSTOX Substance ID

DTXSID9047205
Record name 2-Ethylhexyl trans-4-methoxycinnamate
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Molecular Weight

290.4 g/mol
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Physical Description

2-ethylhexyl p-methoxycinnamate is a colorless to pale yellow viscous liquid. (NTP, 1992), Colorless to pale yellow liquid; [CAMEO] Pale yellow liquid; [MSDSonline]
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Boiling Point

388 to 392 °F at 3 mmHg (NTP, 1992), 185-195°C at 1mbar, 382 °C at 760 mm Hg, Boiling point = 185-195 °C at 1 mbar and 140-150 °C at 0.1 mbar
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Solubility

less than 1 mg/mL at 81 °F (NTP, 1992), <0.1 g/100 mL at 27°C, In water, 0.22 to 0.75 mg/L at 21 °C; 0.041 mg/L at 24 °C and pH 7.1, In water, 0.2 mg/L at 20 °C, Miscible in alcohols, propylene glycol monomyristate, and various oils
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Density

1.01 to 1.02 at 68 °F (NTP, 1992), Specific gravity = 1.01 - 1.02
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Vapor Pressure

0.000014 [mmHg]
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Mechanism of Action

Absorbs UV-B (predominantly) and UV-A rays while accumulating in the outermost layer of the epidermis. Like any other photoprotective agents, octinoxate prevents the damage to cells and deoxyribonucleic acid (DNA) by reducing the p53 protein expression following UV exposure and also increases the skin's tolerability to UV rays., Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/, Radiation is absorbed by chemical sunscreens when the electron energy level of the drug is raised from its ground state to a higher energy level or excited state. Chromophore groups (C=C, C=O, O-N=O) with loosely held electrons are easily excited by radiation. Compounds which have several chromophore groups in optimal positions have high absorbance over a broad range of wavelengths. Chemical sunscreens are usually agents that absorb not less than 85% of UVB radiation (thus preventing burning) but may permit transmission of UVA radiation (thus allowing tanning). Some sunscreens may absorb wavelengths over a range that is slightly wider or narrower than that of UVB. All PABA derivatives absorb wavelengths of approximately 290-320 nm, benzophenone derivatives absorb wavelengths of approximately 250-360 nm, cinnamic acid derivatives absorb wavelengths of 280-320 nm, and salicylate derivatives and other miscellaneous chemical sunscreens absorb wavelengths of about 270-320 nm., The wavelength to which the skin is maximally sensitive had been accepted for many years to be 296.7 nm; however, recent evidence suggests that the most erythemogenic UVB wavelength may be slightly lower (e.g., somewhere in the range of 292-295 nm). In addition, of the stronger burning wavelengths that reach the earth's surface, most are approximately 310 nm. Therefore, sunscreens that maximally absorb UVB radiation near either of these wavelengths are particularly effective at preventing sunburn. Maximum absorbance occurs at about 290 nm for PABA, at about 295 nm for glyceryl-p-aminobenzoate, and at about 310 nm for the remaining PABA derivatives. Maximum absorbance occurs at 280-290 nm for benzophenone derivatives, at 310 nm for cinnamic acid derivatives with the exception of diethanolamine-p-methoxycinnamate which has its maximum absorbance at 290 nm, and at 300-305 nm for salicylate derivatives and other miscellaneous sunscreens. /Sunscreens/
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Product Name

Octinoxate

Color/Form

Pale yellow liquid, Colorless to light yellow viscous liquid

CAS RN

5466-77-3, 83834-59-7
Record name 2-ETHYLHEXYL P-METHOXYCINNAMATE
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Melting Point

less than -13 °F (NTP, 1992), -25°C, -68.3 °C using OECD Guideline 102 (Melting point/Melting Range)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,060
Citations
A Siller, SC Blaszak, M Lazar… - Plastic and Aesthetic …, 2018 - journals.lww.com
As skin cancer prevalence continues to rise, the importance of sun protection, including sunscreen use, has become accepted in the public. Sunscreens are divided into two main …
Number of citations: 55 journals.lww.com
D Zambrano, D Millán, J Guevara-Pulido - European Journal of …, 2023 - Elsevier
… Thus, this project sought to design an octinoxate analog that … (E)-cinnamoyl moiety of octinoxate, but only 23 were found to … absorptivity to that of octinoxate was chosen for synthesis (…
Number of citations: 2 www.sciencedirect.com
RM Sayre, JC Dowdy, AJ Gerwig… - Photochemistry and …, 2005 - Wiley Online Library
… Only E/Z photoisomerization of octinoxate has been reported previously. In this study, we report significant photolysis of octinoxate that predominates over photoisomerization in thin …
Number of citations: 129 onlinelibrary.wiley.com
L Ouchene, IV Litvinov… - Journal of Cutaneous …, 2019 - researchgate.net
… Furthermore, oxybenzone and octinoxate reduce the ability of corals to adapt to climate … the prohibition of sunscreens containing oxybenzone and octinoxate. Similarly, in an ecological …
Number of citations: 32 www.researchgate.net
X Zhong, CA Downs, Y Li, Z Zhang, Y Li, B Liu… - Science of the total …, 2020 - Elsevier
Oxybenzone (OBZ), avobenzone (AVB), octocrylene (OCR) and octinoxate (OMC) are ultraviolet (UV) filters commonly added to chemical sunscreens. These UV filters are known to …
Number of citations: 43 www.sciencedirect.com
C Peyrot, MM Mention, F Brunissen, F Allais - Antioxidants, 2020 - mdpi.com
In 2021, Hawaii will permanently ban the use and sale of octinoxate-based sunscreens as studies have shown serious impacts of such UV filters on the coral reef. This ban, which could …
Number of citations: 24 www.mdpi.com
S d'Agostino, A Azzali, L Casali, P Taddei… - ACS Sustainable …, 2020 - ACS Publications
We report on the mechanochemical synthesis of inclusion complexes obtained by reacting β-cyclodextrin (β-CD) with two widely used sunscreens, namely, avobenzone (AVO) and …
Number of citations: 23 pubs.acs.org
J Cahova, J Blahova, J Mares, N Hodkovicova… - Science of The Total …, 2023 - Elsevier
… octinoxate dose (395.6 μg/kg.) only in cranial kidney. In vitro analysis indicated that octinoxate … Based on our results, octinoxate has a potential to act as a thyroid hormone disruptor, but …
Number of citations: 5 www.sciencedirect.com
Y Yang, AM Ako-Adounvo, J Wang, SG Coelho… - AAPS …, 2022 - Springer
… for oxybenzone, homosalate, octisalate, and octinoxate. Rank orders of the in vitro and in vivo skin retention of oxybenzone and octinoxate were also comparable. Additional IVPT …
Number of citations: 3 link.springer.com
Ö Yılmazcan, C Kanakaki, B Izgi… - Journal of Separation …, 2015 - Wiley Online Library
A fast gas chromatography/mass spectrometry method was developed and validated for the analysis of the potential endocrine disrupters octinoxate and oxybenzone in swimming pool …

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